molecular formula C12H11NO3 B13867975 1,6-diacetyl-3H-indol-2-one

1,6-diacetyl-3H-indol-2-one

Cat. No.: B13867975
M. Wt: 217.22 g/mol
InChI Key: VHEGOTHONCVLMT-UHFFFAOYSA-N
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Description

1,6-Diacetyl-3H-indol-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-diacetyl-3H-indol-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials . The reaction is typically carried out under acidic conditions, such as using methanesulfonic acid under reflux in methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-Diacetyl-3H-indol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxindoles, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,6-Diacetyl-3H-indol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-diacetyl-3H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with multiple receptors, including those involved in antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Diacetyl-3H-indol-2-one is unique due to its specific acetyl substitutions at positions 1 and 6, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1,6-diacetyl-3H-indol-2-one

InChI

InChI=1S/C12H11NO3/c1-7(14)9-3-4-10-6-12(16)13(8(2)15)11(10)5-9/h3-5H,6H2,1-2H3

InChI Key

VHEGOTHONCVLMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CC(=O)N2C(=O)C)C=C1

Origin of Product

United States

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